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Compound of Interest

Compound Name: Bromohydrin pyrophosphate

Cat. No.: B1226723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties,

and biological activities of Bromohydrin Pyrophosphate (BrHPP), a potent synthetic

phosphoantigen. It is designed to serve as a core resource for researchers and professionals

involved in immunology, oncology, and drug development.

Core Concepts
Bromohydrin Pyrophosphate (BrHPP), chemically known as (4-bromo-3-hydroxy-3-

methylbutyl) phosphono hydrogen phosphate, is a synthetic structural analog of non-peptidic

phosphoantigens derived from microbes.[1] It is a potent activator of a specific subset of

human T cells known as Vγ9Vδ2 T cells, which play a crucial role in the immune surveillance of

both infected and malignant cells.[2][3] Unlike natural phosphoantigens that are often scarce,

BrHPP can be chemically synthesized in gram amounts, is highly stable in aqueous solutions,

and is readily detectable, making it a valuable tool for research and potential therapeutic

applications.[1][2][4]

Structure and Chemical Properties
BrHPP is an organobromine compound featuring a pyrophosphate group attached to a

bromohydrin alkyl chain.[1] Its structure allows it to mimic natural phosphoantigens and interact

with the immune system.
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Chemical Structure
The chemical structure of Bromohydrin Pyrophosphate is as follows:

Molecular Formula: C₅H₁₃BrO₈P₂[1]

IUPAC Name: (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate[1]

Physicochemical Properties
A summary of the key physicochemical properties of BrHPP is provided in the table below.

While specific experimental data for properties like pKa and aqueous solubility are not readily

available in the literature, its high stability in aqueous solutions has been noted.[2][4]

Property Value Reference

Molecular Weight 343.00 g/mol [1]

Monoisotopic Mass 341.92690 Da [1]

Topological Polar Surface Area 134 Å² [1]

Formal Charge -2 [1]

Stability

High stability in aqueous

solutions; can be stored for

several months without

degradation.

[2][4]

pKa Data not available

Aqueous Solubility

Data not available, but noted

to be soluble for biological

assays.

Biological Activity and Signaling Pathway
BrHPP is a potent immuno-stimulator, primarily acting on Vγ9Vδ2 T cells. Its biological effects

are concentration-dependent, with nanomolar concentrations sufficient to trigger robust effector

responses.[1][2][4]
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Mechanism of Action: Vγ9Vδ2 T Cell Activation
The activation of Vγ9Vδ2 T cells by BrHPP is a complex process initiated by the recognition of

this phosphoantigen through the butyrophilin 3A1 (BTN3A1) molecule. The proposed signaling

pathway is as follows:

Intracellular Recognition: BrHPP enters the target cell and binds to the intracellular B30.2

domain of the BTN3A1 protein.

Conformational Change: This binding event induces a conformational change in the BTN3A1

molecule.

TCR Engagement: The conformational change in BTN3A1 is transmitted to its extracellular

domain, which then interacts with the Vγ9Vδ2 T cell receptor (TCR).

T Cell Activation: This interaction triggers a signaling cascade within the Vγ9Vδ2 T cell,

leading to its activation.

This activation results in a range of effector functions, including proliferation, cytokine

production (e.g., IFN-γ and TNF-α), and cytotoxicity against target cells.[2]
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BrHPP-mediated Vγ9Vδ2 T cell activation pathway.

Quantitative Biological Data
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BrHPP exhibits potent biological activity at nanomolar concentrations. The following table

summarizes key quantitative data from the literature.

Biological Effect Cell Type EC₅₀ Reference

Early Metabolic

Activation

(Extracellular

Acidification)

γδ T cells ~25-50 nM [4]

Cytokine Release

(IFN-γ, TNF-α)
Cultured γδ T cells ~10-100 nM [4]

In vitro T cell

proliferation
Patient PBMCs

3 µM (used

concentration)
[2][5]

Cytotoxicity

Vγ9Vδ2 T cells

against

neuroblastoma cells

Not specified [6]

Experimental Protocols
This section provides detailed methodologies for the chemical synthesis, purification, and

biological characterization of BrHPP.

Chemical Synthesis of Bromohydrin Pyrophosphate
The following protocol is adapted from Espinosa et al. (2001).[4]

Materials:

3-methyl-3-butene-1-ol

Tosyl chloride

4-(N,N-dimethylamino-) pyridine

Anhydrous dichloromethane
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Hexane

Diethyl ether

Silica gel

Pentane

Ethyl acetate

Tris(tetrabutylammonium) hydrogen pyrophosphate

Anhydrous acetonitrile

Bromine

Dionex OnGuard-Ag cartridges

DOWEX 50WX8–200 (Na⁺ form)

Procedure:

Tosylation of 3-methyl-3-butene-1-ol:

Dissolve tosyl chloride and 4-(N,N-dimethylamino-) pyridine in anhydrous dichloromethane

in a three-necked flask cooled in an ice bath.

Slowly add a solution of 3-methyl-3-butene-1-ol in anhydrous dichloromethane.

Monitor the reaction by silica gel TLC (pentane/ethyl acetate, 85:15 v/v).

After completion, precipitate the mixture by dilution in hexane, filter, and concentrate the

filtrate under reduced pressure.

Purify the resulting oil by liquid chromatography on silica gel (pentane/ethyl acetate, 85:15

v/v) to yield 3-methyl-3-butene-1-yl-tosylate.

Pyrophosphorylation:
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Dissolve 3-methyl-3-butene-1-yl-tosylate and tris(tetrabutylammonium) hydrogen

pyrophosphate in anhydrous acetonitrile.

Stir the mixture at room temperature and monitor by TLC.

After completion, concentrate the mixture under reduced pressure.

Bromination:

Dissolve the pyrophosphoester product in water.

Slowly add a stoichiometric amount of bromine in water.

Stir the reaction mixture until the bromine color disappears.

Purification:

Lyophilize the reaction mixture.

Dissolve the residue in water and pass it through Dionex OnGuard-Ag cartridges to

remove bromides.

Elute the product through a column of DOWEX 50WX8–200 (Na⁺ form) with water to

obtain the sodium salt of BrHPP.

Perform final purification by HPLC on a C18 column.

Lyophilize the pure fractions to obtain BrHPP as a white amorphous powder.
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Start:
3-methyl-3-butene-1-ol

Tosylation
(Tosyl chloride, DMAP,

Dichloromethane)

3-methyl-3-butene-1-yl-tosylate

Pyrophosphorylation
(Tris(tetrabutylammonium)
hydrogen pyrophosphate,

Acetonitrile)

Pyrophosphoester

Bromination
(Bromine in water)

Crude BrHPP

Purification 1:
Removal of Bromides
(Dionex OnGuard-Ag)

Purification 2:
Cation Exchange

(DOWEX 50WX8-200, Na+ form)

Purification 3:
HPLC (C18 column)

Final Product:
Bromohydrin Pyrophosphate (Na+ salt)
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Workflow for the chemical synthesis of BrHPP.
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Vγ9Vδ2 T Cell Proliferation Assay
This protocol outlines a method to assess the proliferation of Vγ9Vδ2 T cells in response to

BrHPP.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients.

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and

penicillin/streptomycin.

Bromohydrin Pyrophosphate (BrHPP) stock solution.

Recombinant human Interleukin-2 (IL-2).

FACS buffer (PBS with 5% FCS).

Anti-TCRVδ2-FITC and anti-CD3-PE antibodies.

Flow cytometer.

Procedure:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Culture PBMCs at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

Stimulate the cells with BrHPP at the desired concentration (e.g., 3 µM).[2][5]

After 24 hours, add IL-2 to a final concentration of 200-300 IU/mL.[5][7]

Replenish IL-2 every 2-3 days.

At desired time points (e.g., day 7, 14, 21), harvest the cells.

Stain the cells with anti-TCRVδ2-FITC and anti-CD3-PE antibodies for 30 minutes at 4°C.

Wash the cells with FACS buffer.
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Acquire data on a flow cytometer and analyze the percentage and number of Vγ9Vδ2 T cells

(CD3⁺Vδ2⁺).

Vγ9Vδ2 T Cell Cytotoxicity Assay
This protocol describes a method to evaluate the cytotoxic potential of BrHPP-activated

Vγ9Vδ2 T cells against tumor target cells.

Materials:

Expanded Vγ9Vδ2 T cells (effector cells).

Tumor cell line (target cells, e.g., Daudi, Raji, or neuroblastoma cells).[2][6]

Complete RPMI-1640 medium.

Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or

calcein-AM release).

Gamma counter (for ⁵¹Cr release assay) or plate reader (for non-radioactive assays).

Procedure (using ⁵¹Cr release assay):

Label the target tumor cells with ⁵¹Cr for 1 hour at 37°C.

Wash the labeled target cells three times to remove excess ⁵¹Cr.

Plate the labeled target cells in a 96-well U-bottom plate.

Add the BrHPP-expanded Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1,

20:1).

Incubate the co-culture for 4 hours at 37°C.

Centrifuge the plate and collect the supernatant.

Measure the radioactivity in the supernatant using a gamma counter.
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Calculate the percentage of specific lysis using the formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Spontaneous release: target cells with medium only.

Maximum release: target cells with a lysis agent (e.g., Triton X-100).

Conclusion
Bromohydrin Pyrophosphate is a powerful and versatile tool for studying and manipulating

the human Vγ9Vδ2 T cell response. Its synthetic accessibility, stability, and potent biological

activity make it a valuable compound for basic research in immunology and for the

development of novel immunotherapies for cancer and infectious diseases. This guide provides

a foundational understanding and practical protocols to facilitate further research and

development in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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